molecular formula C16H14FN3O B6170387 3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 209985-36-4

3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B6170387
CAS No.: 209985-36-4
M. Wt: 283.30 g/mol
InChI Key: GZSFYCPFMDJOMF-UHFFFAOYSA-N
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Description

3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzoyl chloride with 3-amino-1-methyl-1,4-benzodiazepin-2-one in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in halogenated or nitrated benzodiazepines.

Scientific Research Applications

3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to a calming effect on the brain, which is beneficial in treating anxiety and related disorders. The compound’s fluorine atom may also contribute to its unique binding affinity and potency.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one is unique due to the presence of the fluorine atom, which can enhance its pharmacokinetic properties and binding affinity. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

209985-36-4

Molecular Formula

C16H14FN3O

Molecular Weight

283.30 g/mol

IUPAC Name

3-amino-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H14FN3O/c1-20-13-9-5-3-7-11(13)14(19-15(18)16(20)21)10-6-2-4-8-12(10)17/h2-9,15H,18H2,1H3

InChI Key

GZSFYCPFMDJOMF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3F

Purity

95

Origin of Product

United States

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